5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides. These are aromatic heterocyclic compounds containing a furan ring substituted at the 2-position with an anilide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Bromination: The furan ring is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Amidation: The brominated furan is reacted with 3-chloro-4-(piperidin-1-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom at the 5-position of the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and reduction reactions: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.
Coupling reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as sodium azide or potassium thiolate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution reactions: Formation of substituted furan derivatives.
Oxidation reactions: Formation of furanones.
Reduction reactions: Formation of tetrahydrofuran derivatives.
Coupling reactions: Formation of biaryl or aryl-alkyl derivatives.
Scientific Research Applications
5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to modulate cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another furanilide derivative with similar structural features.
2-furanilides: A class of compounds containing a furan ring substituted at the 2-position with an anilide.
Uniqueness
5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-N-(3-chloro-4-piperidin-1-ylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O2/c17-15-7-6-14(22-15)16(21)19-11-4-5-13(12(18)10-11)20-8-2-1-3-9-20/h4-7,10H,1-3,8-9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXXNAVZPFVCHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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